molecular formula C13H14ClNO B8443577 1-t-Butoxy-3-chloroisoquinoline

1-t-Butoxy-3-chloroisoquinoline

Cat. No.: B8443577
M. Wt: 235.71 g/mol
InChI Key: AUZGIJQBWRWRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-t-Butoxy-3-chloroisoquinoline is a specialized chemical reagent designed for use as a key synthetic intermediate in advanced organic and medicinal chemistry research. The distinct reactivity of the chlorine and tert-butoxy groups on the isoquinoline scaffold provides researchers with multiple sites for selective functionalization, enabling the efficient construction of complex, diversely substituted isoquinoline derivatives. Isoquinolines are a privileged scaffold in drug discovery, forming the core structure of numerous biologically active compounds and natural products. Research indicates that isoquinoline-based small molecules exhibit a broad spectrum of pharmacological activities, making them critical targets in the development of new therapeutic agents. The structural features of this compound make it a valuable precursor for synthesizing libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies, particularly in programs targeting central nervous system disorders and other disease areas. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

3-chloro-1-[(2-methylpropan-2-yl)oxy]isoquinoline

InChI

InChI=1S/C13H14ClNO/c1-13(2,3)16-12-10-7-5-4-6-9(10)8-11(14)15-12/h4-8H,1-3H3

InChI Key

AUZGIJQBWRWRCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC(=CC2=CC=CC=C21)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares 1-<i>t</i>-Butoxy-3-chloroisoquinoline with structurally analogous isoquinoline derivatives:

Compound Name Substituent Positions Key Functional Groups Molecular Weight (g/mol) Notable Properties
1-<i>t</i>-Butoxy-3-chloroisoquinoline 1, 3 -OC(CH3)3, -Cl ~221.7* High steric hindrance; moderate polarity
5-Chloroisoquinoline 5 -Cl 163.6 Electron-deficient ring; planar structure
Isoquinoline None - 129.2 Base structure; unmodified reactivity
(3-(Benzyloxy)phenyl)boronic acid N/A (boronic acid) -B(OH)2, -OCH2C6H5 228.05 Cross-coupling utility; high solubility in polar solvents

*Calculated based on standard atomic weights.

Key Observations:

Steric Effects: The <i>t</i>-butoxy group in the target compound significantly increases steric bulk compared to smaller alkoxy groups (e.g., methoxy) or halogens. This may hinder nucleophilic attack at position 1, a common reaction site in unsubstituted isoquinoline .

Electronic Effects: The chloro group at position 3 deactivates the ring, directing electrophilic substitutions to less electron-deficient positions (e.g., position 6 or 8). In contrast, 5-chloroisoquinoline retains a more electron-deficient core due to the meta-positioned chlorine .

Physicochemical Properties

Property 1-<i>t</i>-Butoxy-3-chloroisoquinoline 5-Chloroisoquinoline (3-(Benzyloxy)phenyl)boronic acid
Boiling Point ~300°C (est.) 265–270°C 420°C (decomposes)
LogP (Lipophilicity) ~3.2 (est.) 2.8 2.1
Solubility in THF High Moderate High

The higher LogP of 1-<i>t</i>-Butoxy-3-chloroisoquinoline suggests greater lipophilicity than 5-chloroisoquinoline, aligning with its bulky alkoxy group.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-t-Butoxy-3-chloroisoquinoline to improve yield and purity?

  • Methodological Answer : Synthesis optimization should involve systematic variation of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry of reactants). For example, using polar aprotic solvents like DMF may enhance nucleophilic substitution at the 3-position, while tert-butoxy group stability under acidic/basic conditions should be monitored via TLC or HPLC . Purity can be improved via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography with silica gel.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., tert-butoxy group at C1 and Cl at C3). Compare chemical shifts with analogous isoquinoline derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with Cl presence.
  • IR Spectroscopy : Detect C-Cl stretching (~550–600 cm1^{-1}) and ether C-O-C vibrations (~1100 cm1^{-1}) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) in amber glass vials at –20°C to prevent hydrolysis of the tert-butoxy group. Monitor decomposition via periodic NMR analysis. Avoid prolonged exposure to moisture or light, as Cl substituents may undergo photolytic reactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., Suzuki vs. Buchwald-Hartwig reactions) may arise from ligand steric effects or competing side reactions (e.g., tert-butoxy deprotection). Conduct controlled experiments:

  • Compare Pd catalysts (e.g., Pd(OAc)2_2 vs. Pd2_2(dba)3_3) with varying phosphine ligands (e.g., XPhos vs. SPhos).
  • Use DFT calculations to model transition states and identify steric clashes with the tert-butoxy group .

Q. How can the electronic effects of the tert-butoxy and chloro substituents be quantified to predict regioselectivity in electrophilic aromatic substitution?

  • Methodological Answer :

  • Hammett Analysis : Measure substituent constants (σm_mp_p) via kinetic studies of model reactions (e.g., nitration).
  • Computational Studies : Calculate Fukui indices or electrostatic potential maps using Gaussian or ORCA software to identify electron-rich/depleted regions .
  • Validate predictions with experimental data (e.g., HPLC monitoring of substitution products) .

Q. What experimental designs are critical for assessing the compound’s stability under simulated physiological conditions (e.g., drug discovery contexts)?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Analyze degradation products via LC-MS.
  • Oxidative Stress Tests : Expose to H2_2O2_2 or cytochrome P450 enzymes to mimic metabolic pathways.
  • Microscopy : Use TEM or SEM to observe morphological changes in cellular uptake studies (if applicable) .

Data Analysis and Interpretation

Q. How should researchers address limitations in detecting low-concentration degradation products of this compound?

  • Methodological Answer :

  • Sensitivity Enhancement : Use UPLC-MS with electrospray ionization (ESI) or derivatization (e.g., silylation for GC-MS).
  • Statistical Validation : Apply signal-to-noise ratio thresholds and replicate analyses (n ≥ 3) to confirm detection limits .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with Post Hoc Tests : Compare IC50_{50} values across cell lines or exposure times.
  • Report confidence intervals and p-values to address variability .

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